molecular formula C20H18O4 B191610 Isoneorautenol CAS No. 98755-24-9

Isoneorautenol

Cat. No.: B191610
CAS No.: 98755-24-9
M. Wt: 322.4 g/mol
InChI Key: WTKJOOHYNMPGLE-UHFFFAOYSA-N
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Description

Isoneorautenol is a natural product found in Erythrina sigmoidea, Erythrina abyssinica, and other organisms with data available.

Scientific Research Applications

Antimicrobial Properties

Isoneorautenol, along with other compounds isolated from the roots of the Nigerian plant Erythrina mildbraedii, demonstrates significant antimicrobial properties. This finding supports the traditional use of this plant in indigenous medicine in Nigeria (Mitscher et al., 1988).

Anticancer Activity

Research indicates that this compound exhibits potential anticancer properties. A study found that this compound, along with other prenylated pterocarpans from Erythrina addisoniae, induced apoptotic cell death in cancer cells, suggesting its role in anticancer therapy (Wätjen et al., 2007).

Antidiabetic Potential

This compound has shown promising results in the management of diabetes. A study on the roots of Erythrina senegalensis revealed that this compound exhibited significant inhibitory potential against α-amylase, an enzyme relevant in diabetes management (Djoko et al., 2021).

Isoprenoid Pathway Research

This compound is part of the diverse group of natural products known as isoprenoids. Studies on isoprenoids, including this compound, focus on their biosynthesis, engineering in microbial hosts, and potential commercial applications, such as in pharmaceuticals and crop protection (Withers & Keasling, 2007).

Biotechnological Applications

This compound, being an isoprenoid, also plays a role in the field of biotechnology. Studies explore the metabolic engineering of isoprenoids in plants and microbes for various applications, including pharmaceuticals and industrial chemicals (Vickers et al., 2014).

Properties

CAS No.

98755-24-9

Molecular Formula

C20H18O4

Molecular Weight

322.4 g/mol

IUPAC Name

7,7-dimethyl-8,12,20-trioxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-2(11),3,5,9,14(19),15,17-heptaen-17-ol

InChI

InChI=1S/C20H18O4/c1-20(2)6-5-11-7-14-15-10-22-17-8-12(21)3-4-13(17)19(15)23-18(14)9-16(11)24-20/h3-9,15,19,21H,10H2,1-2H3

InChI Key

WTKJOOHYNMPGLE-UHFFFAOYSA-N

SMILES

CC1(C=CC2=CC3=C(C=C2O1)OC4C3COC5=C4C=CC(=C5)O)C

Canonical SMILES

CC1(C=CC2=CC3=C(C=C2O1)OC4C3COC5=C4C=CC(=C5)O)C

Synonyms

(-)-Isoneorautenol;  (6aR,13aR)-6a,13a-Dihydro-10,10-dimethyl-6H,10H-furo[3,2-c:4,5-g']bis[1]benzopyran-3-ol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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